![molecular formula C9H10N2 B145924 4-Methyl-1H-indol-6-amine CAS No. 139121-40-7](/img/structure/B145924.png)
4-Methyl-1H-indol-6-amine
Overview
Description
“4-Methyl-1H-indol-6-amine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indol-6-amine” is characterized by an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound contains a methyl group attached to the indole ring .
Scientific Research Applications
Antiviral Applications
Indole derivatives, including “4-Methyl-1H-indol-6-amine”, have shown potential in antiviral therapies. They can be synthesized to target specific viral infections, offering a pathway for developing new antiviral drugs .
Anti-inflammatory Properties
These compounds also exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases. Research is ongoing to understand their mechanisms and therapeutic potential .
Anticancer Research
“4-Methyl-1H-indol-6-amine” may play a role in cancer treatment due to its ability to inhibit the proliferation of cancer cells. Studies are exploring its use in targeted cancer therapies .
Anti-HIV Activity
Indole derivatives have been studied for their anti-HIV properties. They offer a promising avenue for creating more effective treatments against HIV infection .
Antioxidant Effects
The antioxidant properties of indole derivatives help in neutralizing free radicals, which are implicated in various diseases and aging processes .
Antimicrobial Potential
These compounds have shown antimicrobial activity against a range of pathogens, suggesting their use in developing new antibiotics .
Antitubercular Activity
Tuberculosis remains a global health challenge, and “4-Methyl-1H-indol-6-amine” derivatives could contribute to the discovery of novel antitubercular agents .
Antidiabetic Applications
Research into the antidiabetic effects of indole derivatives is uncovering potential applications in managing diabetes through novel therapeutic approaches .
Mechanism of Action
Target of Action
4-Methyl-1H-indol-6-amine, like other indole derivatives, is known to interact with multiple receptors in the body . These compounds play a significant role in cell biology and are used for the treatment of various disorders, including cancer and microbial infections . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses . The exact interaction of 4-Methyl-1H-indol-6-amine with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 4-Methyl-1H-indol-6-amine and their downstream effects are yet to be determined.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects
properties
IUPAC Name |
4-methyl-1H-indol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFKHGCCIVCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611425 | |
Record name | 4-Methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indol-6-amine | |
CAS RN |
139121-40-7 | |
Record name | 4-Methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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